molecular formula C22H17ClN2 B11115949 (1E)-1-(anthracen-9-ylmethylidene)-2-(4-chlorobenzyl)hydrazine

(1E)-1-(anthracen-9-ylmethylidene)-2-(4-chlorobenzyl)hydrazine

Cat. No.: B11115949
M. Wt: 344.8 g/mol
InChI Key: IBWFVHDACXIYCS-MFKUBSTISA-N
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Description

9-Anthracenecarbaldehyde 9-(4-chlorobenzyl)hydrazone is a chemical compound derived from 9-anthracenecarbaldehyde and 4-chlorobenzylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-anthracenecarbaldehyde 9-(4-chlorobenzyl)hydrazone typically involves the condensation reaction between 9-anthracenecarbaldehyde and 4-chlorobenzylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Anthracenecarbaldehyde 9-(4-chlorobenzyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: The major products are typically oxides or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

9-Anthracenecarbaldehyde 9-(4-chlorobenzyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 9-anthracenecarbaldehyde 9-(4-chlorobenzyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer mechanisms.

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenecarbaldehyde: A precursor to the hydrazone compound, known for its use in organic synthesis.

    4-Chlorobenzylhydrazine: Another precursor, used in the synthesis of various hydrazone derivatives.

    Anthracene-9-carboxaldehyde: Similar in structure, used in the synthesis of Schiff bases and other derivatives.

Uniqueness

9-Anthracenecarbaldehyde 9-(4-chlorobenzyl)hydrazone is unique due to the combination of the anthracene and chlorobenzyl moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C22H17ClN2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-1-(4-chlorophenyl)methanamine

InChI

InChI=1S/C22H17ClN2/c23-19-11-9-16(10-12-19)14-24-25-15-22-20-7-3-1-5-17(20)13-18-6-2-4-8-21(18)22/h1-13,15,24H,14H2/b25-15+

InChI Key

IBWFVHDACXIYCS-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNCC4=CC=C(C=C4)Cl

Origin of Product

United States

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